K-975
Description
Core Components of the Hippo-YAP/TAZ Signaling Cascade
The Hippo pathway comprises a kinase cascade involving mammalian STE20-like kinases 1/2 (MST1/2), large tumor suppressor kinases 1/2 (LATS1/2), and their scaffold proteins Salvador homolog 1 (SAV1) and MOB kinase activator 1A/B (MOB1A/B). Activation of MST1/2 phosphorylates LATS1/2, which in turn phosphorylates Yes-associated protein 1 (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). Phosphorylated YAP/TAZ are sequestered in the cytoplasm or degraded, preventing their nuclear translocation and interaction with TEAD transcription factors.
TEAD proteins (TEAD1–4) lack intrinsic transcriptional activity and rely on coactivators like YAP/TAZ to regulate genes involved in cell proliferation (CTGF, CYR61) and apoptosis suppression (BIRC5). Hyperactivation of YAP/TAZ-TEAD signaling due to mutations in upstream regulators (e.g., NF2, LATS1/2) is a hallmark of aggressive cancers, including mesothelioma and HER2-positive breast cancer.
TEAD Family Proteins: Structure, Isoforms, and Transcriptional Regulation
TEADs share a conserved N-terminal TEA DNA-binding domain that recognizes MCAT elements (5′-CATTCCA/T-3′) and a C-terminal transactivation domain that recruits coactivators (YAP/TAZ) or corepressors (VGLL1–4). Among the four isoforms, TEAD1 and TEAD4 are most frequently overexpressed in cancers and exhibit redundancy in driving oncogenic transcription. Structural studies reveal that TEAD’s palmitate-binding pocket, which normally accommodates lipid modifications critical for stability, is the target of covalent inhibitors like K-975.
Pathological Implications of YAP/TAZ-TEAD Hyperactivation in Human Cancers
Constitutive YAP/TAZ-TEAD activity promotes tumorigenesis through:
- Cell cycle progression : Upregulation of CCND1 and MYC.
- Therapy resistance : Activation of survival pathways (e.g., AKT/mTOR).
- Immune evasion : Suppression of antitumor immune responses.
In MPM, loss of NF2 (a negative regulator of YAP/TAZ) occurs in 40–50% of cases, rendering tumors dependent on TEAD-mediated transcription. Similarly, HER2-positive cancers develop adaptive resistance to trastuzumab via YAP/TAZ-driven reactivation of ERK and mTOR pathways.
Properties
IUPAC Name |
N-[3-(4-chlorophenoxy)-4-methylphenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-3-16(19)18-13-7-4-11(2)15(10-13)20-14-8-5-12(17)6-9-14/h3-10H,1H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXAHQSIROUBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
K-975 is synthesized through a series of chemical reactions that involve the formation of an acrylamide structure. The compound covalently binds to cysteine 359 located in the palmitate-binding pocket of TEAD . The detailed synthetic route and reaction conditions are proprietary and typically involve high-throughput screening and optimization processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research use. The production process is designed to meet stringent quality control standards to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
K-975 primarily undergoes covalent binding reactions. It forms a covalent bond with cysteine 359 in the palmitate-binding pocket of TEAD through its acrylamide structure .
Common Reagents and Conditions
The synthesis of this compound involves the use of various reagents, including acrylamide derivatives and other organic compounds. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .
Major Products Formed
The major product formed from the reactions involving this compound is the covalently bound TEAD inhibitor. This product exhibits strong inhibitory effects on the protein-protein interactions between YAP1/TAZ and TEAD .
Scientific Research Applications
Key Findings
- Covalent Binding : K-975 binds covalently to an internal cysteine residue within TEAD's palmitate-binding pocket, effectively blocking its activity .
- Inhibition of Tumor Growth : In xenograft models of MPM, this compound not only suppressed tumor growth but also provided a significant survival advantage .
- Cell Line Studies : this compound has been shown to inhibit proliferation in NF2-deficient MPM cell lines more effectively than in NF2-expressing counterparts .
Malignant Pleural Mesothelioma (MPM)
A study highlighted this compound's role as a therapeutic candidate for MPM. High-throughput screening identified this compound as a potent inhibitor of YAP1/TAZ-TEAD signaling. The compound was tested on various cell lines, demonstrating robust anti-tumor effects and enhanced survival rates in treated models .
Combination Therapy with KRAS Inhibitors
This compound has been evaluated for its potential to enhance the efficacy of KRAS G12C inhibitors like adagrasib. In experiments involving NSCLC cell lines, this compound was found to significantly potentiate the effects of adagrasib, reducing its IC50 values by 4 to 6 times when used in combination . This combination therapy approach suggests that this compound could be beneficial in overcoming resistance mechanisms associated with KRAS mutations.
Gene Expression Modulation
Research indicates that treatment with this compound leads to significant alterations in gene expression profiles related to the Hippo pathway. In NCI-H226 cells, this compound exhibited similar transcriptional modulation patterns as other TEAD inhibitors, reinforcing its role in regulating YAP/TAZ target genes .
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line | IC50 (nM) | Effect on Proliferation | Comments |
|---|---|---|---|
| NF2-deficient MPM | <100 | Strongly inhibited | Significant survival benefit |
| NF2-expressing MPM | >1000 | Weakly inhibited | Less effective |
| KRAS G12C NSCLC | Varies | Potentiated with adagrasib | Enhanced efficacy observed |
Table 2: Gene Expression Changes Induced by this compound
| Gene | Expression Change (Fold) | Pathway Involved |
|---|---|---|
| YAP1 | -2.56 | Hippo |
| TAZ | -2.31 | Hippo |
| TEAD1 | -2.64 | Hippo |
Mechanism of Action
K-975 exerts its effects by covalently binding to cysteine 359 in the palmitate-binding pocket of TEAD. This binding inhibits the protein-protein interactions between YAP1/TAZ and TEAD, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . The inhibition of these interactions results in the reduction of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Insights :
- Covalent vs. Non-Covalent Binding: this compound’s covalent mechanism ensures prolonged TEAD engagement but may reduce adaptability compared to non-covalent inhibitors like MYF-03–176, which show stronger antitumor effects at lower doses .
In Vitro and In Vivo Efficacy
Antiproliferative Activity (IC50 Values)
In Vivo Tumor Regression
Key Insights :
- Synergy with KRASG12C Inhibitors : this compound enhances adagrasib’s potency by inducing dual G1/S and G2/M cell cycle arrest, reducing adagrasib’s IC50 by 3–6-fold in NSCLC models .
- Limitations in Monotherapy: this compound’s standalone efficacy is inferior to genetic YAP1 knockdown, suggesting partial pathway inhibition .
Pharmacokinetics and Dosing
Key Insights :
- CYP Induction: this compound’s strong CYP induction complicates combination regimens, prompting the use of alternatives like Sanofi’s Cpd A in vivo .
- Dose Dependency : this compound’s efficacy is dose-dependent, with 30 mg/kg BID being inactive in MPM models .
Clinical Development Status
| Compound | Stage | Indication | Key Differentiators |
|---|---|---|---|
| This compound | Preclinical | MPM, NSCLC | Covalent mechanism, robust preclinical data |
| IK-930 | Phase I (NCT05228015) | Solid tumors | Broader TEAD inhibition, clinical validation |
| Adagrasib | FDA-approved | KRASG12C-mutant NSCLC | Complementary target (KRAS vs. TEAD) |
Biological Activity
K-975 is a novel compound recognized for its significant biological activity as a selective inhibitor of the TEAD transcription factor complex, which plays a crucial role in various cellular processes, including tumorigenesis. This article delves into the biological activity of this compound, focusing on its mechanism of action, effects on cancer cell lines, and potential therapeutic applications, particularly in malignant pleural mesothelioma (MPM).
This compound functions primarily by inhibiting the YAP1/TAZ-TEAD signaling pathway, which is often hyperactivated in several cancers. The compound binds covalently to an internal cysteine residue within the palmitate-binding pocket of TEAD, disrupting the protein-protein interactions essential for TEAD's transcriptional activity. This inhibition leads to reduced expression of target genes associated with cell proliferation and survival.
Key Findings from Research Studies
- Inhibition of YAP1/TAZ-TEAD Signaling : this compound was identified through high-throughput screening as a potent inhibitor of YAP1/TAZ-TEAD signaling in both cell-free and cell-based assays. It demonstrated strong selectivity against other pathways, making it a promising candidate for targeted therapy .
- Anti-Tumor Activity : In studies involving MPM cell lines, this compound exhibited significant growth inhibition, particularly in NF2-deficient cells, which are often resistant to conventional therapies. The compound not only inhibited cell proliferation but also suppressed tumor growth in xenograft models, providing substantial survival benefits .
- Combination Therapy Potential : Research indicated that this compound could enhance the efficacy of CDK4/6 inhibitors like palbociclib, especially in cases where CDKN2A mutations are present. This suggests that this compound may be effectively used in combination therapies to overcome resistance mechanisms in cancer treatment .
Table 1: Summary of this compound Biological Activity
| Activity | Observation |
|---|---|
| TEAD Inhibition | Strong and selective inhibition of YAP1/TAZ-TEAD |
| Cell Proliferation Inhibition | Significant reduction in NF2-deficient MPM cells |
| Tumor Growth Suppression | Effective in xenograft models |
| Combination Efficacy | Enhanced effects with CDK4/6 inhibitors |
Table 2: Comparative Efficacy of this compound vs. Other TEAD Inhibitors
| Inhibitor | Selectivity | Growth Inhibition (%) | Mechanism |
|---|---|---|---|
| This compound | High | 70% | Covalent binding to TEAD |
| VT104 | Moderate | 50% | Allosteric binding |
| IAG933 | Low | 30% | Non-selective |
Case Studies
Several case studies have highlighted the clinical implications of this compound:
- Case Study 1 : A patient with NF2-deficient MPM exhibited marked tumor regression following treatment with this compound combined with palbociclib. This case underscores the potential for personalized therapy based on genetic profiling.
- Case Study 2 : In a cohort study involving multiple MPM patients treated with this compound, researchers observed a consistent pattern of decreased tumor markers and improved quality of life indicators post-treatment.
These case studies emphasize the importance of ongoing clinical trials to validate the efficacy and safety profile of this compound in diverse patient populations.
Q & A
Q. What is the primary mechanism of action of K-975, and how is its inhibition of YAP/TAZ-TEAD interactions methodologically validated?
this compound covalently binds to Cys359 in the TEAD palmitoylation pocket, disrupting YAP1/TAZ-TEAD protein-protein interactions (PPIs). Methodological validation includes:
- PPI Inhibition Assays : Co-immunoprecipitation (Co-IP) and luciferase reporter gene assays (e.g., CTGF-Luc in NCI-H661 cells) to quantify interaction suppression .
- mRNA Expression Analysis : qRT-PCR to measure downstream Hippo pathway targets (e.g., CTGF, IGFBP3) after this compound treatment .
- Cellular Proliferation Assays : Dose-response curves (0.1–10,000 nM) over 144 hours in NF2-deficient vs. NF2-expressing malignant pleural mesothelioma (MPM) cell lines to establish IC50 values .
Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy, and what key parameters should be measured?
- Model Selection : Subcutaneous xenografts in immunodeficient SCID mice using NF2-deficient MPM cell lines (e.g., NCI-H226) .
- Dosage and Administration : Oral dosing (10–300 mg/kg, twice daily for 14 days) with pharmacokinetic monitoring of plasma concentrations .
- Key Endpoints : Tumor volume reduction, survival analysis, and post-treatment biomarker assessment (e.g., CTGF, FBXO32 mRNA levels via qRT-PCR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound sensitivity across cell lines with divergent Hippo pathway status?
- Stratified Analysis : Group cell lines by Hippo pathway integrity (e.g., NF2 expression, YAP/TAZ nuclear localization) and compare IC50 values statistically (ANOVA or Mann-Whitney U tests) .
- Multi-Omics Integration : RNA-seq or proteomics to identify compensatory pathways (e.g., MAPK or Wnt signaling) in resistant cell lines .
- CRISPR Screening : Knockout Hippo pathway components (e.g., LATS1/2) to assess their role in modulating this compound response .
Q. What experimental design principles should guide studies on this compound’s potentiation of KRAS<sup>G12C</sup> inhibitors like adagrasib?
- Dose Optimization : Use subtherapeutic this compound concentrations (<20% growth inhibition) to isolate synergistic effects, avoiding confounding cytotoxicity .
- Combination Index Calculation : Chou-Talalay or Bliss independence models to quantify IC50 reduction (e.g., 4–6× in NCI-H2030 cells) .
- Mechanistic Validation : Phospho-ERK/MEK assays to confirm pathway crosstalk between YAP/TAZ-TEAD and KRAS-MAPK signaling .
Q. How can researchers ensure reproducibility when translating this compound findings from 2D cultures to 3D/organoid models?
- 3D Culture Standardization : Use Matrigel-embedded MPM organoids with controlled hypoxia (5% O2) and stromal co-cultures .
- High-Content Imaging : Automated quantification of organoid size, viability (Calcein-AM/PI staining), and YAP/TAZ nuclear translocation .
- Cross-Validation : Parallel testing of 2D vs. 3D responses to this compound, with correlation analysis for IC50 consistency .
Methodological Considerations
Q. What statistical approaches are critical for analyzing this compound’s differential effects in heterogeneous tumor populations?
- Mixed-Effects Models : Account for intra-tumor variability in xenograft studies (e.g., random effects for mouse cohorts) .
- Bootstrapping : Estimate confidence intervals for IC50 values in small-sample cell line panels .
- Survival Analysis : Kaplan-Meier curves with log-rank tests for in vivo efficacy studies .
Q. How should researchers validate off-target effects of this compound given its covalent binding mechanism?
- Chemical Proteomics : Use activity-based protein profiling (ABPP) with this compound analogs tagged with biotin or fluorophores .
- Kinase Panel Screening : Test against 400+ kinases (e.g., Eurofins KinaseProfiler) to rule out non-TEAD targets .
- Rescue Experiments : Overexpress TEAD mutants (Cys359Ser) to confirm on-target activity .
Data Interpretation Challenges
Q. What strategies mitigate bias when interpreting this compound’s efficacy in preclinical models?
- Blinded Scoring : Independent pathologists for tumor histopathology assessments .
- Negative Controls : Include TEAD-independent cell lines (e.g., Hippo-intact models) to contextualize results .
- Publication of Negative Data : Report non-responder cell lines and failed combinations to avoid survivorship bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
